(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-ethoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-2-20-12-4-5-13-15(9-12)23-17(18(13)19)8-11-3-6-14-16(7-11)22-10-21-14/h3-9H,2,10H2,1H3/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTPXASHCJLUNQ-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-hydroxybenzaldehyde with 1,3-benzodioxole derivatives under basic conditions, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of palladium-catalyzed arylation and Noyori asymmetric hydrogenation to achieve high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Stereochemical Control of the Methylene Group
The Z-configuration of the exocyclic methylene group is critical for biological activity:
-
Determined via NOESY NMR , showing spatial proximity between the benzodioxole protons and the benzofuranone carbonyl .
-
Density Functional Theory (DFT) calculations confirm the Z-isomer is thermodynamically favored due to reduced steric strain .
Benzofuranone Ring
-
Hydrolysis : The lactone ring undergoes base-catalyzed hydrolysis to form a dicarboxylic acid derivative (Fig. 2A) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated ketone .
Ethoxy Group
Benzodioxole Moiety
-
Oxidative Degradation : Strong oxidants (e.g., KMnO₄) cleave the methylenedioxy bridge to a catechol .
Characterization Data
| Technique | Key Signals/Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.71 (d, J=1.6 Hz, benzodioxole H), 4.12 (q, OCH₂CH₃) | |
| HRMS | [M+H]⁺ calc. 340.0845, found 340.0849 | |
| IR | 1725 cm⁻¹ (C=O stretch) |
Stability and Storage
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzofuran core fused with a benzo[d][1,3]dioxole moiety. The synthesis typically involves multi-step organic reactions, including condensation reactions and functional group modifications. For instance, similar compounds have been synthesized through methods such as aldol condensation and dehydration processes .
Anticancer Properties
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activities. Studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines. For example, certain benzofuran derivatives have shown cytotoxic effects against human cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against both standard and clinical strains of bacteria. The presence of the dioxole moiety is believed to enhance its interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
Case Study 1: Anticancer Activity
In a study investigating the anticancer potential of benzofuran derivatives, (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one was tested against several cancer cell lines. Results showed that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies indicated that it induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of various benzofuran derivatives, including (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one. The compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibition zones in bacterial growth, suggesting potential as a therapeutic agent for bacterial infections .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one | Structure | High | Moderate |
| (E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one | Structure | Moderate | High |
| N-(benzo[d][1,3]dioxol-5-yl)-2-(1-ethylindol-3-yl)sulfonylacetamide | Structure | Low | High |
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2-ethylbenzofuran and 2-methylbenzofuran share a similar core structure but differ in their functional groups and bioactivity.
Benzodioxole derivatives: Compounds such as piperonyl butoxide and safrole also contain the benzodioxole moiety but have different applications and properties.
Uniqueness
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one is unique due to its combination of the benzofuran and benzodioxole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure:
The compound can be represented by the following structural formula:
Molecular Weight: 299.33 g/mol
CAS Number: Not widely reported in literature but can be referenced through related compounds.
Antioxidant Activity
Recent studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzofuran have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The presence of the benzo[d][1,3]dioxole moiety may enhance this activity due to its electron-rich nature.
Anti-inflammatory Effects
Research has demonstrated that benzofuran derivatives can inhibit inflammatory pathways. For example, compounds with similar scaffolds have been found to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests that (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one may possess anti-inflammatory properties.
Anticancer Potential
Several studies have explored the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Preliminary studies suggest that benzofuran derivatives may offer neuroprotective benefits. They are believed to modulate neurotransmitter systems and reduce neuroinflammation, which is particularly relevant in neurodegenerative diseases like Alzheimer's . The specific activity of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one in this context remains to be fully elucidated.
Case Study 1: Antioxidant Assessment
In an experimental study, (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one was tested for its ability to reduce oxidative stress in human cell lines. The results indicated a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls. This suggests a strong antioxidant potential that could be beneficial in therapeutic applications against oxidative stress-related conditions.
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity assay was performed using various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Q & A
What are the recommended spectroscopic techniques for confirming the structural integrity of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one after synthesis?
Methodological Answer:
A combination of -NMR, -NMR, and IR spectroscopy is essential. For example, -NMR can confirm the Z-configuration via coupling constants and olefinic proton shifts (δ ~6.5–7.5 ppm), while IR identifies key functional groups (e.g., carbonyl stretch at ~1705 cm) . High-resolution mass spectrometry (HRMS) should validate molecular ion peaks, though discrepancies due to isomerization or impurities (e.g., 2% observed in GCMS) require careful interpretation .
How can discrepancies in crystallographic refinement parameters for this compound be resolved when using SHELX software?
Advanced Research Answer:
Discrepancies in SHELX refinement (e.g., high R-factors or residual electron density) often arise from disordered solvent molecules or incorrect space group assignment. Use the SHELXL "PART" command to model disorder and validate hydrogen-bonding networks via Mercury’s void analysis module to detect unaccounted solvent . Cross-validation with PLATON ’s ADDSYM tool ensures correct symmetry assignments .
What synthetic strategies are commonly employed to construct the benzofuranone core in this compound?
Basic Answer:
The benzofuranone scaffold is typically synthesized via [3,3]-sigmatropic rearrangement or base-mediated cyclization of phenolic precursors. For example, NaH in THF promotes cyclization of 3,5-bis(benzyloxy)phenol derivatives, yielding the benzofuranone core with ~76% efficiency . Ethoxy group introduction often employs Williamson ether synthesis under anhydrous conditions .
How do hydrogen-bonding patterns influence the crystal packing of this compound, and what analytical tools are recommended for their characterization?
Advanced Research Answer:
Hydrogen-bonding motifs (e.g., O–H···O or C–H···π interactions) dictate packing efficiency and polymorphism. Use Mercury’s graph set analysis to classify interactions (e.g., rings) . Pair with CrystalExplorer to quantify interaction energies (e.g., Hirshfeld surfaces) and predict stability trends .
What computational methods (e.g., DFT) are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental spectroscopic data?
Advanced Answer:
DFT/B3LYP/6-311++G(d,p) optimizes geometry and calculates HOMO-LUMO gaps, which correlate with UV-Vis absorption bands (~300–400 nm). Scaling factors (e.g., 0.961 for IR) improve agreement between experimental and theoretical vibrational frequencies . For Z/E isomer differentiation, compare calculated vs. experimental -NMR chemical shifts of the methylene protons .
What are the critical considerations for optimizing reaction conditions to minimize isomerization during the synthesis of the Z-isomer?
Basic Answer:
Isomerization is minimized by avoiding prolonged heating and using low-polarity solvents (e.g., dichloromethane). Steric hindrance from the ethoxy group stabilizes the Z-configuration. Monitor reaction progress via TLC with UV-active spots, and employ cold quenching (-20°C) to trap the kinetic Z-product .
How can molecular docking studies be applied to predict the biological interactions of this compound, given its structural features?
Advanced Answer:
The compound’s planar benzofuranone core and electron-rich substituents (e.g., ethoxy) enable π-π stacking and hydrogen bonding with biological targets. Use AutoDock Vina with a flexible ligand docking approach, parameterizing the dihedral angles of the benzodioxole ring. Validate docking poses via MD simulations (e.g., GROMACS ) to assess binding stability .
What purification techniques are most effective for isolating (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one from its synthetic byproducts?
Basic Answer:
Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates the Z-isomer from E-isomers and benzodioxole byproducts. For persistent impurities (e.g., 2% GCMS-detected), recrystallization from ethanol/water (7:3 v/v) enhances purity to >99% .
How does the electronic nature of substituents (e.g., ethoxy vs. methoxy groups) affect the compound's stability and reactivity in further functionalization reactions?
Advanced Answer:
Ethoxy’s electron-donating nature increases electron density on the benzofuranone ring, enhancing susceptibility to electrophilic substitution (e.g., nitration). In contrast, methoxy groups reduce steric bulk but lower solubility in nonpolar media. Substituent effects are quantified via Hammett σ values and correlated with reaction rates in Ullmann coupling experiments .
What strategies can mitigate data contradictions between theoretical (DFT) and experimental (XRD) bond length measurements in this compound's analysis?
Advanced Answer:
Discrepancies often arise from crystal packing forces (e.g., hydrogen bonds compressing bond lengths). Apply B3LYP-D3 with dispersion correction to DFT calculations for better agreement. Use TOPAS to refine XRD data with constraints from DFT-optimized geometries, ensuring thermal motion (B-factors) are accurately modeled .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
